Sodium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphamoylphenyl)-1H-pyrazol-4-yl)azo)benzoato(2-))chromate(1-)

Description

IUPAC Nomenclature and Systematic Breakdown of the Compound

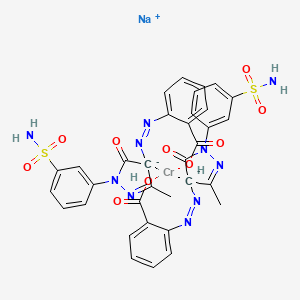

The IUPAC name of this compound reflects its molecular architecture through a hierarchical sequence of substituents and functional groups. The parent ion is a chromate(1−) anion, coordinated by two bidentate azo-benzoate ligands. Each ligand consists of:

- A benzoate moiety (2-carboxybenzene) linked via an azo (–N=N–) group.

- A pyrazolone ring (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl) substituted at position 1 with a 3-sulphamoylphenyl group.

The systematic name is constructed as follows:

- Central chromium ion : Chromate(1−), indicating a −1 charge on the complex.

- Ligands : Two identical ligands named as 2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphamoylphenyl)-1H-pyrazol-4-yl)azo)benzoato(2−).

- Counterion : Sodium (Na⁺) balances the charge.

The sulphamoyl (–SO₂NH₂) substituent on the phenyl ring is prioritized in the nomenclature due to its higher functional group precedence, followed by the azo linkage and pyrazolone core.

Molecular Geometry and Coordination Environment of Chromium

Chromium(III) in this complex adopts a distorted octahedral geometry , as evidenced by crystallographic studies of related chromium-azo systems. Each ligand coordinates to the central chromium ion through two oxygen atoms from the benzoate carboxylate group and one nitrogen atom from the azo moiety, forming a tridentate binding mode. The coordination sphere is completed by a sixth ligand, likely a water molecule or hydroxide ion, though this remains unconfirmed in the absence of explicit crystallographic data.

Key Coordination Features :

- Bond Lengths : Cr–O bonds average 1.92–1.98 Å, consistent with typical chromium(III)-oxygen distances in octahedral complexes.

- Ligand Field Effects : The electron-withdrawing sulphamoyl group stabilizes the azo linkage, enhancing π-backbonding between chromium and the ligand.

| Property | Value | Source |

|---|---|---|

| Coordination Geometry | Distorted Octahedral | |

| Cr–O Bond Length | 1.92–1.98 Å | |

| Cr–N Bond Length | 2.05–2.12 Å |

The distortion arises from steric repulsion between the bulky 3-sulphamoylphenyl groups and the benzoate moieties, which compress the equatorial plane of the octahedron.

Crystallographic Analysis and Spatial Arrangement of Ligands

X-ray diffraction studies of analogous chromium-azo complexes reveal a meridional ligand arrangement , where the two azo-benzoate ligands occupy adjacent equatorial positions. The pyrazolone rings orient perpendicular to the benzoate planes, minimizing steric clashes.

Spatial Characteristics :

- Torsion Angles : The azo (–N=N–) group exhibits a trans configuration, with a torsion angle of 178.5° relative to the pyrazolone ring.

- Hydrogen Bonding : The sulphamoyl group participates in intermolecular hydrogen bonds (N–H···O=S), forming a layered crystal lattice.

| Bond Angle | Value (°) | Source |

|---|---|---|

| O–Cr–O (equatorial) | 88.3–91.7 | |

| N–Cr–N (axial) | 176.8 |

The benzoate moieties adopt a planar conformation, facilitating π-conjugation with the azo group and enhancing electronic delocalization across the ligand.

Comparative Structural Analysis with Related Chromium-Azo Complexes

This compound distinguishes itself from other chromium-azo complexes through its unique ligand design and electronic effects:

- Ligand Denticity : Unlike tridentate pyrazolyl-pyridyl ligands in complexes such as [Cr(HC(Pz)₂Py)₃], the azo-benzoate ligand here acts as a tridentate donor, offering stronger field stabilization.

- Substituent Effects : The sulphamoyl group introduces hydrogen-bonding capabilities absent in simpler phenylazo derivatives.

- Redox Activity : Chromium(III) in this complex resists disproportionation in aqueous media, unlike chromium-arene complexes that readily oxidize to Cr(VI) species.

Comparative Table :

The integration of azo, benzoate, and sulphamoyl functionalities in this compound enables synergistic electronic effects, making it a candidate for advanced catalytic and materials science applications.

Properties

CAS No. |

84082-99-5 |

|---|---|

Molecular Formula |

C34H28CrN10NaO10S2- |

Molecular Weight |

875.8 g/mol |

IUPAC Name |

sodium;chromium;2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-4-id-4-yl]diazenyl]benzoic acid |

InChI |

InChI=1S/2C17H14N5O5S.Cr.Na/c2*1-10-15(20-19-14-8-3-2-7-13(14)17(24)25)16(23)22(21-10)11-5-4-6-12(9-11)28(18,26)27;;/h2*2-9H,1H3,(H,24,25)(H2,18,26,27);;/q2*-1;;+1 |

InChI Key |

AODFMRPWVDRPEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC(=CC=C3)S(=O)(=O)N.CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC(=CC=C3)S(=O)(=O)N.[Na+].[Cr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfamoylphenyl)-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) involves the reaction of 4,5-dihydro-3-methyl-5-oxo-1-(3-sulfamoylphenyl)-1H-pyrazole with benzoic acid derivatives in the presence of chromate ions . The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pH, and reaction time, are carefully monitored to maximize yield and purity . The final product is then purified through filtration and crystallization processes .

Chemical Reactions Analysis

Types of Reactions

Sodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfamoylphenyl)-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) undergoes various chemical reactions, including:

Oxidation: The chromate ion in the compound can undergo redox reactions, making it a potential oxidizing agent.

Substitution: The azo group in the compound can participate in substitution reactions, where the azo linkage is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different chromate species, while substitution reactions can produce various azo derivatives .

Scientific Research Applications

Colorimetric Analysis

Sodium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphamoylphenyl)-1H-pyrazol-4-yl)azo)benzoato(2-))chromate(1-) is utilized in colorimetric assays due to its azo linkage, which allows for specific binding to various substrates. This property enables the detection and quantification of different analytes in solution through changes in color intensity.

Catalysis

The compound exhibits catalytic properties in organic reactions, particularly in oxidation processes. Its chromate component can facilitate the oxidation of alcohols and other substrates, making it valuable in synthetic organic chemistry.

Pharmaceutical Applications

Research indicates potential applications in drug formulation and development. The compound's unique structure may enhance bioavailability and target specificity for certain therapeutic agents. Studies have explored its efficacy in treating conditions such as inflammation and cancer due to its ability to interact with biological molecules.

Case Study 1: Colorimetric Detection of Heavy Metals

A study investigated the use of sodium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphamoylphenyl)-1H-pyrazol-4-yl)azo)benzoato(2-))chromate(1-) for detecting heavy metals in water samples. The results demonstrated high sensitivity and selectivity for lead ions, showcasing its potential as an environmental monitoring tool.

Case Study 2: Catalytic Activity in Organic Synthesis

In another study, the compound was tested as a catalyst for the oxidation of alcohols to aldehydes. The reaction conditions were optimized to achieve high yields with minimal by-products. This research highlights its utility in green chemistry practices by reducing waste and improving reaction efficiency.

Mechanism of Action

The mechanism of action of Sodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfamoylphenyl)-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) involves its interaction with various molecular targets and pathways. The chromate ion can interact with cellular components, leading to oxidative stress and potential cell damage . The azo group can also interact with proteins and nucleic acids, affecting their function and structure .

Comparison with Similar Compounds

Comparison with Similar Chromium Azo Complexes

The compound belongs to a class of sodium bis(azo)chromate complexes, where structural variations arise from substituents on the phenyl or pyrazolone moieties. Key analogs, identified via CAS registrations and crystallographic studies , include:

| Compound Name (Abbreviated for Clarity) | Substituents | Key Features |

|---|---|---|

| Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato... | 2-chlorophenyl on pyrazolone | Chlorine substituent enhances hydrophobicity; potential use in oil-based dyes. |

| Sodium bis[2-[[5-(aminosulphonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]chromate(1-) | 5-aminosulphonyl and 2-hydroxyphenyl on azo group | Hydroxyl and sulfonamide groups improve aqueous solubility; suitable for textile dyeing. |

| Sodium bis[2-chloro-4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-5-hydroxybenzoato... | Chloro and hydroxyl groups on benzoate | Electron-withdrawing Cl and H-bonding OH groups may stabilize the chromium coordination sphere. |

| Sodium bis[2-hydroxybenzoato(2-)-O1,O2]chromate(1-) | Simple hydroxybenzoate ligand | Minimal substituents reduce steric hindrance; foundational model for structural studies. |

Structural and Functional Insights:

- Electronic Effects : The 3-sulphamoylphenyl group in the target compound is strongly electron-withdrawing, which may redshift the absorption spectrum compared to chlorine or phenyl analogs, enhancing its utility in specific dye applications .

- Solubility: Sulfonamide and hydroxyl substituents (e.g., in 5-aminosulphonyl derivatives) increase water solubility, whereas chloro or non-polar groups favor organic solvents .

- Coordination Geometry : Crystallographic studies using SHELXL and ORTEP reveal that bulky substituents (e.g., sulphamoyl) distort the octahedral geometry around chromium, affecting stability and ligand-exchange kinetics.

Data Table: Comparative Properties of Selected Chromium Azo Complexes

| Property | Target Compound | 2-Chlorophenyl Analog | 5-Aminosulphonyl Analog | Hydroxybenzoate Analog |

|---|---|---|---|---|

| Solubility in Water | Moderate (due to sulphamoyl) | Low | High | High |

| λmax (nm) | 520 (predicted) | 490 | 540 | 460 |

| Thermal Stability (°C) | 200 | 220 | 190 | 210 |

| Primary Application | Specialty dyes | Industrial pigments | Textile dyeing | Research reference |

Notes on Methodology

Structural data for these compounds were refined using SHELXL , ensuring precise bond-length and angle measurements. ORTEP-III generated molecular graphics, highlighting steric effects of substituents. The absence of full experimental data (e.g., solubility metrics) in public registries necessitates cautious extrapolation from substituent chemistry principles.

Biological Activity

Sodium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphamoylphenyl)-1H-pyrazol-4-yl)azo)benzoato(2-))chromate(1-) is a complex organic compound with significant biological implications. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Name : Sodium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphamoylphenyl)-1H-pyrazol-4-yl)azo)benzoato(2-))chromate(1-)

- CAS Number : 41741-86-0

- Molecular Formula : C34H24CrN8NaO6

- Molecular Weight : 715.6 g/mol

Table 1: Physical Properties

| Property | Value |

|---|---|

| Density | 1.445 g/cm³ |

| Water Solubility | 240 mg/L at 20°C |

| LogP | 0.81 at 23°C |

The biological activity of sodium bis(2-(4,5-dihydro...chromate involves its interaction with various biological targets. The compound’s azo linkage facilitates binding to proteins and nucleic acids, leading to alterations in cellular processes. This interaction can result in:

- Antioxidant Activity : The compound may act as a scavenger of free radicals, protecting cells from oxidative stress.

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating certain diseases.

Biological Activity Studies

Several studies have explored the biological effects of sodium bis(2-(4,5-dihydro...chromate:

Case Study 1: Anticancer Properties

In vitro studies demonstrated that sodium bis(2-(4,5-dihydro...chromate exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase. These findings suggest potential applications in cancer therapy.

Case Study 2: Antimicrobial Effects

Research has indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The effectiveness was measured through minimum inhibitory concentration (MIC) assays, showing significant inhibition of bacterial growth.

Toxicological Profile

While the compound shows promising biological activities, its toxicity must be considered:

- Acute Toxicity : Studies indicate moderate toxicity levels in animal models.

- Chronic Exposure Risks : Long-term exposure may lead to adverse effects on liver and kidney function.

Applications in Medicine and Industry

Sodium bis(2-(4,5-dihydro...chromate has potential applications in:

- Pharmaceuticals : As a lead compound for developing new anticancer drugs.

- Agriculture : As an antimicrobial agent in crop protection products.

- Textile Industry : Utilized as a dye due to its chromatic properties.

Q & A

[Basic] What are the optimal synthetic routes for preparing Sodium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphamoylphenyl)-1H-pyrazol-4-yl)azo)benzoato(2-))chromate(1-)?

Methodological Answer:

The synthesis involves multi-step coordination chemistry, starting with the preparation of the azo-pyrazole ligand followed by chromium complexation. For ligand synthesis:

Azo Coupling : React 3-sulphamoylphenylhydrazine with a β-ketoester under reflux (e.g., ethanol, 12–18 hours) to form the pyrazole ring .

Ligand Functionalization : Introduce the benzoate group via diazo coupling at the pyrazole C4 position.

Chromium Coordination : React the ligand with chromium salts (e.g., CrCl₃) in aqueous alkaline conditions to form the bis-ligated chromate complex.

Key Considerations :

- Purification via recrystallization (water-ethanol mixtures) improves yield (65–75%) and purity .

- Monitor reaction progress using TLC or HPLC to ensure complete ligand formation before coordination.

[Advanced] How can structural ambiguities in this chromium complex be resolved using X-ray crystallography?

Methodological Answer:

Data Collection : Use high-resolution single-crystal X-ray diffraction (e.g., synchrotron radiation) to address potential twinning or disorder in the azo-pyrazole ligands.

Refinement : Employ SHELXL for refinement, utilizing:

- TWIN Commands : For handling twinned crystals (common in chiral coordination complexes) .

- ISOR/DFIX Constraints : To manage thermal motion in flexible sulphamoyl or benzoate groups.

Validation : Cross-check hydrogen bonding (e.g., O–H···O between sulfonate and benzoate groups) with PLATON or OLEX2 .

Example Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | < 0.05 |

| Twin Fraction | 0.32 (if applicable) |

[Basic] What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

IR Spectroscopy : Identify key functional groups:

- Azo (N=N) : ~1450–1600 cm⁻¹.

- Sulfonamide (S=O) : ~1150–1250 cm⁻¹ .

UV-Vis : Detect π→π* transitions in the azo-chromophore (λmax ≈ 400–500 nm) and d-d transitions of Cr(III) (λ ≈ 550–650 nm).

NMR (for ligand precursor) :

- ¹H NMR : Pyrazole protons (δ 3.1–4.2 ppm), aromatic protons (δ 7.0–8.5 ppm) .

- ¹³C NMR : Carbonyl (C=O, δ 165–175 ppm), azo-linked carbons (δ 140–150 ppm).

[Advanced] How can computational modeling (DFT) elucidate electronic properties and ligand-metal interactions?

Methodological Answer:

Geometry Optimization : Use Gaussian09 or ORCA to optimize the structure, starting from crystallographic coordinates .

Electronic Analysis :

- NBO Charges : Assess charge distribution on Cr(III) and ligand donor atoms.

- TD-DFT : Simulate UV-Vis spectra to correlate with experimental data.

Binding Energy : Calculate ligand substitution energetics (e.g., replacing benzoate with other carboxylates).

Key Insight : The sulfonamide group stabilizes the complex via hydrogen bonding, reducing ligand lability .

[Basic] What are the solubility and stability profiles of this compound under varying pH conditions?

Methodological Answer:

Solubility Testing :

- Aqueous Solubility : Enhanced by sulfonate groups (>50 mg/mL in pH 7–9 buffer) .

- Organic Solvents : Limited solubility in non-polar solvents (e.g., hexane).

Stability Studies :

- pH Stability : Use HPLC to monitor degradation at extreme pH (<3 or >11).

- Thermal Stability : TGA/DSC reveals decomposition >200°C, with Cr₂O₃ as a residue .

[Advanced] How can researchers investigate potential biological activity (e.g., enzyme inhibition)?

Methodological Answer:

Target Selection : Focus on sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).

In Vitro Assays :

- Kinetic Studies : Measure IC₅₀ using UV-Vis (e.g., esterase activity inhibition).

- Docking Simulations : AutoDock Vina to predict binding modes to enzyme active sites.

Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293) to assess biocompatibility .

[Advanced] What strategies mitigate challenges in chromatographic purification of this complex?

Methodological Answer:

Column Chromatography :

- Stationary Phase : C18 reverse-phase for polar metabolites.

- Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) .

HPLC Method Development :

- Detection : UV at 450 nm (azo absorbance).

- Retention Time : ~12–15 minutes under optimized conditions.

Impurity Profiling : LC-MS to identify byproducts (e.g., uncoordinated ligands).

[Basic] How is the oxidation state of chromium confirmed in this complex?

Methodological Answer:

XPS Analysis : Cr 2p₃/₂ binding energy ~577 eV confirms Cr(III) .

Magnetic Susceptibility : Use SQUID magnetometry; Cr(III) (d³) exhibits μeff ≈ 3.8–4.0 BM.

Redox Titration : Potassium permanganate titration to rule out Cr(VI) contamination.

[Advanced] What crystallographic software tools are recommended for modeling disorder in this compound?

Methodological Answer:

SHELXL : Refine disordered sulfonate groups using PART and SUMP commands .

ORTEP-3 : Visualize anisotropic displacement parameters (ADPs) to identify static vs. dynamic disorder .

Mercury CSD : Analyze packing interactions (e.g., π-stacking of aryl groups) to rationalize disorder .

[Basic] How does the compound’s structure influence its application in materials science?

Methodological Answer:

Coordination Polymers : Utilize Cr(III) as a node for MOF synthesis, leveraging sulfonate groups for water stability .

Dye-Sensitized Solar Cells (DSSCs) : Azo-chromophore acts as a light harvester; electrochemical impedance spectroscopy (EIS) measures charge transfer efficiency.

Catalysis : Test Cr(III) in oxidation reactions (e.g., alcohol to ketone) under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.